molecular formula C8H16ClNO2 B1356402 Methyl 3-aminocyclohexanecarboxylate hydrochloride CAS No. 712317-18-5

Methyl 3-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1356402
CAS No.: 712317-18-5
M. Wt: 193.67 g/mol
InChI Key: OOFXENVWECZJBF-UHFFFAOYSA-N
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Description

Methyl 3-aminocyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of cyclohexanecarboxylic acid and is commonly used in pharmaceutical research as a catalyst. This compound is known for its role in various chemical reactions and its applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanecarboxylic acid or its derivatives.

  • Reaction Steps: The cyclohexanecarboxylic acid is first esterified with methanol to form methyl cyclohexanecarboxylate. This ester is then subjected to amination to introduce the amino group, resulting in the formation of Methyl 3-aminocyclohexanecarboxylate.

  • Reaction Conditions: The amination reaction is usually carried out in the presence of ammonia or an amine source under elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclohexanecarboxylic acid derivatives, such as cyclohexanecarboxylic acid and its salts.

  • Reduction Products: Cyclohexanecarboxylic amine and cyclohexanecarboxylic alcohol derivatives.

  • Substitution Products: Various substituted cyclohexanecarboxylate derivatives.

Scientific Research Applications

Methyl 3-aminocyclohexanecarboxylate hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-aminocyclohexanecarboxylate hydrochloride exerts its effects depends on the specific reaction or application. In general, the compound acts as a nucleophile or electrophile, participating in reactions that form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-aminocyclohexanecarboxylate hydrochloride: A structural isomer with a different position of the amino group.

  • Methyl 3-aminocyclohexanecarboxylate: The free base form of the hydrochloride salt.

Uniqueness: Methyl 3-aminocyclohexanecarboxylate hydrochloride is unique due to its specific structural features and reactivity profile. Its position of the amino group on the cyclohexane ring influences its chemical behavior and applications, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529014
Record name Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712317-18-5
Record name Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminocyclohexane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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